molecular formula C14H10ClNO5 B6383065 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% CAS No. 1261957-85-0

4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95%

Cat. No. B6383065
CAS RN: 1261957-85-0
M. Wt: 307.68 g/mol
InChI Key: QZJCFUCBHLWVKT-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% (4-CMPN) is a compound that has been widely studied due to its potential applications in scientific research.

Scientific Research Applications

4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used in various scientific research applications. It has been used as a reagent to synthesize a range of compounds, including 4-chloro-2-nitrophenol and 4-chloro-3-methoxycarbonylphenyl nitrate. It has also been used in the synthesis of other compounds, such as 4-chloro-3-methoxycarbonylphenyl esters and 4-chloro-3-methoxycarbonylphenyl phosphates. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal drugs.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% is not fully understood. However, it is known that the compound undergoes a series of reactions to form a range of products, including 4-chloro-2-nitrophenol and 4-chloro-3-methoxycarbonylphenyl nitrate. These products are thought to be responsible for the observed biological effects of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% have been studied in a range of organisms. In rats, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has been shown to reduce inflammation and decrease levels of certain cytokines. In mice, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has been shown to reduce the production of reactive oxygen species and reduce levels of certain pro-inflammatory cytokines. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% has been shown to reduce levels of certain enzymes involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is readily available, inexpensive, and easy to use. Additionally, 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% can be used in a range of reactions to synthesize a variety of compounds. However, it is important to note that 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% can be toxic if not handled properly.

Future Directions

There are several potential future directions for research on 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95%. These include further studies into the biochemical and physiological effects of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95%, as well as research into its potential applications in the synthesis of pharmaceuticals. Additionally, further research could be conducted into the mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% and the potential for it to be used in the synthesis of other compounds. Finally, further studies could be conducted into the potential toxicity of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% and ways to minimize its toxicity.

Synthesis Methods

4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% can be synthesized in several ways. The most common method involves the reaction of 4-chloro-3-methoxycarbonylphenol (4-CMCP) with nitric acid in the presence of sulfuric acid. This reaction yields 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol, 95% as a white solid. Other methods of synthesis include the reaction of 4-chloro-3-methoxycarbonylphenol with nitrobenzene and nitromethane.

properties

IUPAC Name

methyl 2-chloro-5-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-14(18)10-6-8(2-4-11(10)15)9-3-5-13(17)12(7-9)16(19)20/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJCFUCBHLWVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686334
Record name Methyl 4-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrophenol

CAS RN

1261957-85-0
Record name Methyl 4-chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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